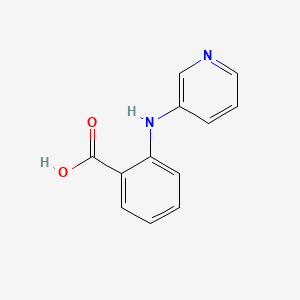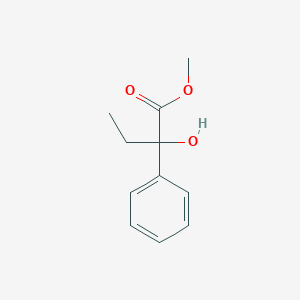
Ethyl 2'-methoxy-1,1'-biphenyl-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl ester group at the 3-position and a methoxy group at the 2’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. A boronic acid derivative of one benzene ring is coupled with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base.
Esterification: The carboxylic acid group on the biphenyl compound is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2’-methoxy-1,1’-biphenyl-3-carboxylic acid.
Reduction: Formation of 2’-methoxy-1,1’-biphenyl-3-methanol.
Substitution: Formation of various halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl-2'-Methoxy-1,1'-Biphenyl-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Medizinische Chemie: Wird auf sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für entzündungshemmende und krebshemmende Mittel.
Materialwissenschaften: Wird bei der Entwicklung organischer Leuchtdioden (OLEDs) und anderer elektronischer Materialien eingesetzt.
Biologische Studien: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen und sein Potenzial als biochemischer Sonde untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-2'-Methoxy-1,1'-Biphenyl-3-carboxylat hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann es mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Methoxy- und Estergruppen können seine Bindungsaffinität und Selektivität gegenüber molekularen Zielstrukturen beeinflussen. Detaillierte Studien zu seinen molekularen Wechselwirkungen und -wegen sind unerlässlich, um seine biologischen Wirkungen zu verstehen.
Ähnliche Verbindungen:
Methyl-2'-Methoxy-1,1'-Biphenyl-3-carboxylat: Ähnliche Struktur, jedoch mit einer Methylestergruppe anstelle einer Ethylestergruppe.
2'-Methoxy-1,1'-Biphenyl-3-carbonsäure: Das Carbonsäureanalogon der Verbindung.
2'-Methoxy-1,1'-Biphenyl-3-methanol: Das Alkohoanalogon der Verbindung.
Einzigartigkeit: Ethyl-2'-Methoxy-1,1'-Biphenyl-3-carboxylat ist aufgrund seiner spezifischen Ester- und Methoxyfunktionsgruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen.
Wirkmechanismus
The mechanism of action of ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and ester groups can influence its binding affinity and selectivity towards molecular targets. Detailed studies on its molecular interactions and pathways are essential for understanding its biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2’-methoxy-1,1’-biphenyl-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2’-Methoxy-1,1’-biphenyl-3-carboxylic acid: The carboxylic acid analog of the compound.
2’-Methoxy-1,1’-biphenyl-3-methanol: The alcohol analog of the compound.
Uniqueness: Ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C16H16O3 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
ethyl 3-(2-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)13-8-6-7-12(11-13)14-9-4-5-10-15(14)18-2/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
JUEYADWDMKPSDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12122851.png)

![7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12122863.png)


![5H-Indeno[1,2-d]pyrimidine-2,4-diamine](/img/structure/B12122876.png)
![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12122885.png)
![2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12122886.png)
![2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide](/img/structure/B12122890.png)
![6-Methyl-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12122898.png)
![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122905.png)


![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine](/img/structure/B12122932.png)
